Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-

Übersicht

Beschreibung

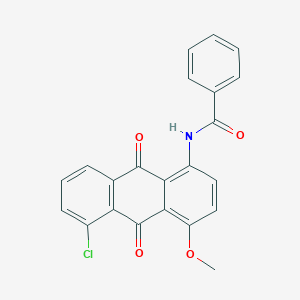

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with the molecular formula C22H14ClNO4. It is a derivative of benzamide, characterized by the presence of a 5-chloro-4-methoxyanthraquinonyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- typically involves the reaction of 5-chloro-4-methoxyanthraquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Types of Reactions:

Oxidation: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: This compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Substitution reactions involving the replacement of the chlorine or methoxy groups with other functional groups are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzamide: The simplest amide derivative of benzoic acid.

N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Studied for their antioxidant and antibacterial activities.

Uniqueness: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is unique due to the presence of the 5-chloro-4-methoxyanthraquinonyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.

Biologische Aktivität

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H14ClNO4

- Molecular Weight : 391.8 g/mol

- CAS Number : 116-80-3

The compound features a benzamide backbone with a 5-chloro-4-methoxyanthraquinonyl substituent, which contributes to its unique chemical and biological properties. The presence of the anthraquinone moiety is particularly noteworthy as it is known for its diverse pharmacological activities.

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell proliferation and apoptosis.

- Receptor Interaction : The compound can interact with various receptors, potentially modulating signaling pathways that lead to therapeutic effects.

- Oxidative Stress Modulation : It has been observed to possess antioxidant properties, which can protect cells from oxidative damage.

Antimicrobial Activity

Research indicates that Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- demonstrates significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), with minimal inhibitory concentrations (MIC) ranging from 0.9 to 3.0 mg/mL against multidrug-resistant strains .

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. A cytotoxicity assay performed on human lung adenocarcinoma A549 cells revealed that it did not exhibit general toxicity while effectively inhibiting cell growth .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study demonstrated that derivatives of benzamides, including Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-, were synthesized and tested for their antimycobacterial properties against M. tuberculosis. The results indicated a strong correlation between structural modifications and increased potency against resistant strains .

-

Neuroleptic Potential :

- In another investigation focused on neuroleptic activity, benzamides were synthesized and evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The findings suggested that certain modifications could enhance the activity significantly compared to standard treatments like metoclopramide .

- Pesticidal Activity :

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

N-(5-chloro-4-methoxy-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4/c1-28-16-11-10-15(24-22(27)12-6-3-2-4-7-12)18-19(16)21(26)17-13(20(18)25)8-5-9-14(17)23/h2-11H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENIEUULTXURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151261 | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-80-3 | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.